

Chemical and physical properties of Nonoxinol for laboratory use

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Nonoxinol**
Cat. No.: **B6596043**

[Get Quote](#)

An In-Depth Technical Guide to Nonoxinol-9 for Laboratory Use

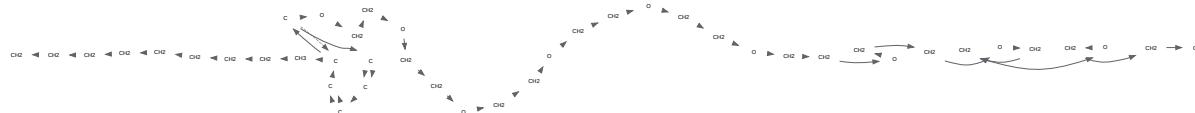
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical and physical properties of **Nonoxinol-9**, a widely used non-ionic surfactant. Delving into its core characteristics, this document outlines its mechanism of action, laboratory applications, and essential protocols for its effective and safe use.

Introduction to Nonoxinol-9: A Versatile Surfactant

Nonoxinol-9 (N-9) is an organic compound belonging to the nonoxynol family of non-ionic surfactants.^[1] Chemically, it is a mixture of ethoxylated nonylphenol derivatives, with the "9" indicating an average of nine repeating ethylene oxide units.^[2] This structure gives **Nonoxinol-9** amphiphilic properties, meaning it has both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) end. This dual nature is central to its function as a surfactant.^[2]

First developed in the 1950s, **Nonoxinol-9** has a long history of use, primarily as the active ingredient in over-the-counter spermicidal contraceptives.^[3] Its applications, however, extend into various laboratory and research settings due to its ability to disrupt cell membranes.^{[3][4]}

Core Chemical and Physical Properties


A thorough understanding of the physicochemical properties of **Nonoxinol-9** is paramount for its effective application in a laboratory setting.

Chemical Structure and Identity

- Chemical Name: 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-nonaoxahexacosan-1-ol[1]
- Molecular Formula: C₃₃H₆₀O₁₀[1][5]
- Molecular Weight: 616.833 g/mol [1]

The structure consists of a hydrophobic nonylphenyl group and a hydrophilic polyethylene glycol chain. This amphiphilic nature drives its surfactant activity.

Diagram: Chemical Structure of **Nonoxinol-9**

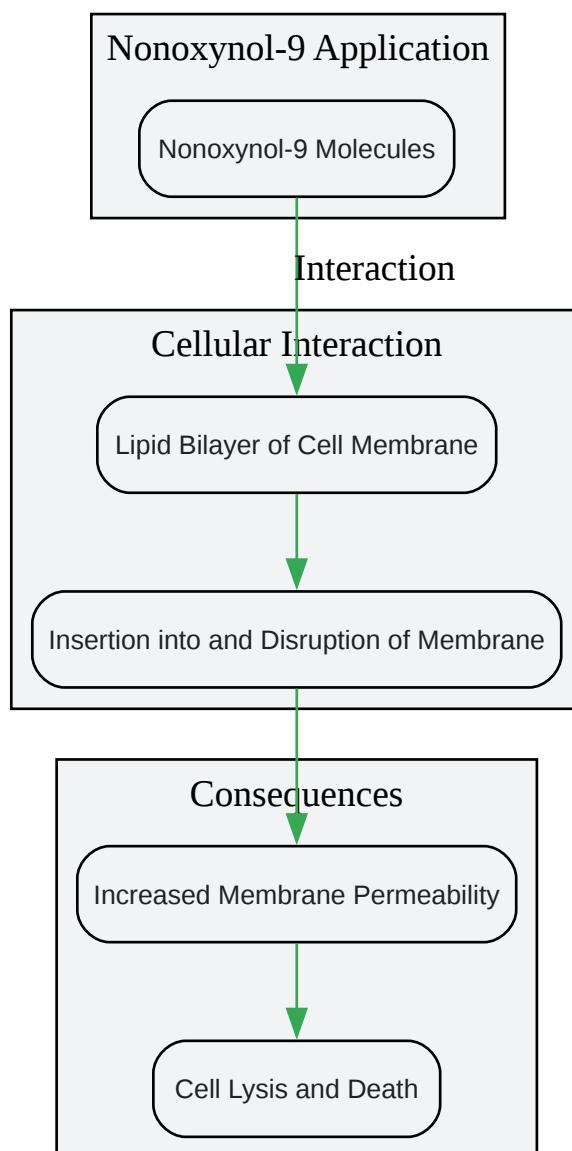
[Click to download full resolution via product page](#)

Caption: Chemical structure of a Nonoxynol-9 molecule.

Physical Properties

The physical properties of **Nonoxinol-9** are critical for its formulation and application.

Property	Value
Appearance	Varies from a clear, colorless to light yellow viscous liquid
Solubility	Soluble in water and various organic solvents
log P	4.02[1]
Topological Polar Surface Area	103 Å ² [5]


These properties contribute to its effectiveness as a surfactant in aqueous environments.

Mechanism of Action: A Detergent-Based Approach

The primary mechanism of action for **Nonoxinol-9** is rooted in its properties as a chemical detergent.[6] It disrupts the lipid bilayers of cell membranes, leading to increased permeability and eventual cell lysis.[3][4]

- Spermicidal Action: In its most common application, **Nonoxinol-9** targets the acrosomal and midpiece membranes of sperm.[1][5] This interaction causes the membranes to lyse, detaching the acrosome, neck, and midpiece, which results in sperm immobilization and death.[5]
- Antiviral and Antimicrobial Activity: The same membrane-disrupting mechanism gives **Nonoxinol-9** broad-spectrum activity against various enveloped viruses and bacteria in vitro. [7] It has shown efficacy against pathogens such as herpes simplex virus, cytomegalovirus, and Neisseria gonorrhoeae.[7] However, its in vivo effectiveness for preventing sexually transmitted infections (STIs) is not supported by clinical evidence, and frequent use may even increase the risk of HIV transmission due to mucosal irritation.[1][8]

Diagram: Mechanism of Action of Nonoxynol-9

[Click to download full resolution via product page](#)

Caption: Simplified workflow of Nonoxynol-9's disruptive action on cell membranes.

Laboratory Applications and Considerations

In a research context, **Nonoxynol-9** serves as a valuable tool for various *in vitro* studies.

Key Research Applications

- Spermicide Efficacy Studies: As a well-characterized spermicide, it is often used as a positive control in the development and testing of new contraceptive agents.[9]

- **Viral Inactivation Assays:** Due to its ability to disrupt viral envelopes, **Nonoxinol-9** is employed in in vitro assays to study the mechanisms of viral inactivation and to screen potential microbicides.[10][11] It has been used as a reference compound in studies assessing the anti-HIV-1 potential of other surface-active agents.[10]
- **Membrane Permeability Studies:** Its defined mechanism of action makes it a useful agent for studying the integrity and permeability of various cell membranes.
- **Drug Formulation:** **Nonoxinol-9** can be used as an excipient in some drug formulations, acting as a surfactant, emulsifier, or wetting agent.[5]

Safety and Handling in the Laboratory

Proper handling of **Nonoxinol-9** is crucial to ensure laboratory safety.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
- **Ventilation:** Work in a well-ventilated area to avoid inhalation of any aerosols.
- **Storage:** Store at room temperature (15-30°C or 59-86°F) in a tightly sealed container, away from incompatible materials.[12]
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols for Laboratory Use

The following protocols provide a framework for common laboratory procedures involving **Nonoxinol-9**.

Protocol for Determining Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules begin to form micelles.[13] This is a key parameter for understanding its behavior in solution.

Principle: The formation of micelles can be detected by a change in the physical properties of the solution, such as surface tension or the solubilization of a hydrophobic dye.

Materials:

- **Nonoxinol-9**
- Deionized water
- Hydrophobic dye (e.g., pyrene)
- Fluorometer or UV-Vis spectrophotometer
- Magnetic stirrer and stir bar
- Volumetric flasks and pipettes

Procedure:

- Prepare a stock solution of **Nonoxinol-9** in deionized water.
- Prepare a series of dilutions of the **Nonoxinol-9** stock solution.
- Add a small, constant amount of the hydrophobic dye to each dilution.
- Allow the solutions to equilibrate with gentle stirring.
- Measure the fluorescence intensity or absorbance of the dye in each solution.
- Plot the fluorescence intensity or absorbance versus the logarithm of the **Nonoxinol-9** concentration.
- The CMC is determined from the inflection point of the resulting curve.

Causality: Below the CMC, the dye has low solubility and thus low fluorescence/absorbance. Above the CMC, the dye is incorporated into the hydrophobic core of the micelles, leading to a significant increase in its fluorescence/absorbance.

Diagram: Experimental Workflow for CMC Determination

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for determining the Critical Micelle Concentration.

Protocol for In Vitro Viral Inactivation Assay

This protocol assesses the ability of **Nonoxinol-9** to inactivate an enveloped virus.

Principle: The disruption of the viral envelope by **Nonoxinol-9** leads to a loss of infectivity, which can be quantified by a reduction in viral titer.

Materials:

- **Nonoxinol-9**
- Enveloped virus stock of known titer (e.g., a lentivirus)
- Appropriate host cell line
- Cell culture medium and supplements
- 96-well cell culture plates
- Incubator (37°C, 5% CO₂)
- Reagents for quantifying viral infection (e.g., luciferase assay kit, p24 ELISA kit)

Procedure:

- Prepare a series of dilutions of **Nonoxinol-9** in cell culture medium.
- Mix a constant amount of the virus with each **Nonoxinol-9** dilution (and a no-drug control).
- Incubate the virus-drug mixtures for a defined period (e.g., 1 hour) at 37°C.

- Serially dilute the incubated mixtures.
- Infect the host cells with the serial dilutions.
- Incubate the infected cells for a period appropriate for the virus to replicate and express its reporter gene (e.g., 48-72 hours).
- Quantify the level of viral infection in each well.
- Calculate the 50% inhibitory concentration (IC50) of **Nonoxinol-9**.

Causality: Effective viral inactivation by **Nonoxinol-9** will result in a dose-dependent decrease in the measured signal from the viral infection quantification method.

Quality Control and Purity Analysis

Ensuring the quality and purity of **Nonoxinol-9** is essential for reproducible experimental results.

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method for the quantitative analysis of **Nonoxinol-9** in various formulations.[14][15] A typical method might use a C18 column with a mobile phase of methanol and water, with UV detection around 280 nm.[15]
- Spectrophotometry: UV spectrophotometry can also be used for the determination of **Nonoxinol-9** content, with a maximum absorbance wavelength around 275-289 nm.[14][16]

Conclusion

Nonoxinol-9 is a multifaceted non-ionic surfactant with a well-established mechanism of action and a range of applications in the laboratory. Its ability to disrupt cell membranes makes it a valuable tool for research in contraception, virology, and cell biology. By understanding its chemical and physical properties and adhering to established protocols and safety guidelines, researchers can effectively and safely utilize **Nonoxinol-9** in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nonoxynol-9 - Wikipedia [en.wikipedia.org]
- 2. Nonoxynol-9 | 14409-72-4 | Benchchem [benchchem.com]
- 3. What is NONOXYNOL-9 used for? [synapse.patsnap.com]
- 4. What is the mechanism of NONOXYNOL-9? [synapse.patsnap.com]
- 5. NONOXYNOL-9 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 6. cervicalbarriers.org [cervicalbarriers.org]
- 7. In Vitro Preclinical Testing of Nonoxynol-9 as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Effects of nonoxynol-9 (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inactivation of human immunodeficiency virus type 1 by nonoxynol-9, C31G, or an alkyl sulfate, sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The spermicide nonoxynol-9 does not inactivate papillomavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. technotes.alconox.com [technotes.alconox.com]
- 14. turkjps.org [turkjps.org]
- 15. ijpbs.com [ijpbs.com]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical and physical properties of Nonoxinol for laboratory use]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b6596043#chemical-and-physical-properties-of-nonoxinol-for-laboratory-use>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com